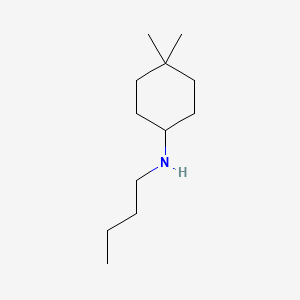

N-butyl-4,4-dimethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-butyl-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h11,13H,4-10H2,1-3H3 |

InChI Key |

RXWGWVVXKPQADW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCC(CC1)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 4,4-Dimethylcyclohexanone Derivatives

One common synthetic approach starts from 4,4-dimethylcyclohexanone or its derivatives. The key step involves reductive amination with butylamine or N-butylamine under controlled conditions.

Reaction:

4,4-dimethylcyclohexanone + n-butylamine → this compound (via reductive amination)-

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation

- Solvents like methanol or ethanol

- Temperature range: ambient to moderate heating (up to 130 °C in some flow chemistry setups)

- Catalysts: sometimes Pd/C or Raney Nickel in hydrogenation steps

Example:

Continuous flow chemistry has been employed to generate related amides from oxocyclopentane derivatives at 130 °C with silica gel chromatography purification, achieving yields up to 88%. Similar conditions can be adapted for cyclohexanone derivatives.

Amide Coupling Followed by Reduction

Another approach involves the synthesis of amide intermediates from 4,4-dimethylcyclohexan-1-amine followed by reduction to the amine.

- Step 1: Coupling of 4,4-dimethylcyclohexan-1-amine with acid chlorides or carboxylic acids to form amides.

Step 2: Reduction of amides to amines using reagents like LiAlH4 or catalytic hydrogenation.

Example:

In patent literature, 4,4-dimethylcyclohexan-1-amine is reacted with indole carboxylic acids using coupling agents such as EDC·HCl, HOBt, and DIPEA in DMF at 25–35 °C to form amide intermediates. Although this is for indole derivatives, the methodology is applicable to similar amine syntheses.

Microwave-Assisted Amination

Microwave irradiation has been reported to enhance nucleophilic substitution reactions involving cyclohexyl amines, improving yields and reducing reaction times.

- Example:

Heating of amine intermediates with alkyl halides or amines under microwave irradiation in solvents like dioxane or acetonitrile leads to efficient formation of substituted amines. This method is particularly useful for diversifying amine substituents on cyclohexane rings.

Reductive Amination Using Functionalized Aldehydes

Reductive amination of functionalized aldehydes with butylamine under catalytic hydrogenation conditions is a direct and efficient method.

-

- Hydrogen gas under pressure (up to 40 bar)

- Catalysts such as Pd/C

- Solvents: MeOH or MeOH/DMF mixtures

- Temperature: 65–150 °C depending on substrate and catalyst

Example:

Studies on reductive amination of aldehydes with anilines under microwave and hydrogenation conditions demonstrated yields of 54–91% depending on the substrate and conditions. Similar protocols apply to aliphatic amines like butylamine.

Summary Table of Preparation Methods

Research Findings and Considerations

- The presence of bulky 4,4-dimethyl substituents on the cyclohexane ring influences the steric environment, which can affect reaction rates and selectivity in amination steps.

- Microwave-assisted methods significantly reduce reaction time and improve yields for nucleophilic substitutions involving cyclohexyl amines.

- Continuous flow chemistry offers advantages in scalability and safety for reductive amination reactions at elevated temperatures.

- Coupling reagents such as EDC·HCl and HOBt provide efficient amide bond formation with minimal side reactions, useful in preparing amide intermediates for further reduction.

- Solvent choice and reaction temperature critically affect the efficiency of reductive amination; mixtures like MeOH/DMF can enhance solubility of substrates and catalysts.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

As a secondary amine, N-butyl-4,4-dimethylcyclohexan-1-amine participates in alkylation and acylation reactions, though steric hindrance may limit reactivity compared to less hindered amines.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) | Key Observations |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 0–5°C | N-acetyl derivative | 55–65 | Slow reaction due to steric bulk |

| Alkylation | Ethyl bromide, K₂CO₃, DMF | Quaternary ammonium salt | 40–50 | Requires prolonged heating |

-

Mechanism : The nitrogen lone pair attacks electrophilic carbons in alkyl halides or acylating agents, forming new C–N bonds.

-

Limitations : Diminished reactivity in bulky substrates compared to primary amines.

Oxidation Reactions

The compound undergoes oxidation to form amine oxides under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 24 hrs | N-oxide derivative | >90% |

| mCPBA | CH₂Cl₂, 0°C to RT | N-oxide with minor decomposition | 75–80% |

-

Key Insight : Oxidation preserves the cyclohexane ring structure while modifying the amine functionality.

Elimination Reactions

Under strong basic conditions, elimination reactions yield alkenes via Hofmann degradation:

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| NaOH (aq) | Ethanol | 80°C | 4,4-Dimethylcyclohexene |

| KOtBu | THF | 60°C | Mixture of cyclohexene isomers |

-

Steric Influence : The 4,4-dimethyl group directs elimination to form less substituted alkenes due to steric constraints.

Nucleophilic Substitution

The amine group acts as a nucleophile in SN2 reactions, though steric hindrance reduces efficiency:

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl chloride | DMF, 50°C, 12 hrs | N-benzyl derivative | 30–35 |

| Methyl iodide | CH₃CN, RT, 24 hrs | Trimethylammonium iodide | 45–50 |

-

Comparative Reactivity : Lower yields than unhindered secondary amines (e.g., piperidine derivatives) .

Comparative Reactivity Table

Reactivity of this compound vs. structurally similar amines:

| Compound | Reaction Rate (Alkylation) | Oxidation Ease | Steric Hindrance |

|---|---|---|---|

| This compound | Low | Moderate | High |

| N-sec-butyl-2,3-dimethylcyclohexan-1-amine | Moderate | High | Moderate |

| Piperidine | High | Low | Low |

-

Trend : Increased steric bulk correlates with reduced reaction rates.

Mechanistic Considerations

-

Nucleophilicity : Despite steric hindrance, the nitrogen lone pair remains reactive toward electrophiles, though transition states require significant spatial accommodation.

-

Steric Effects : The 4,4-dimethylcyclohexyl group restricts access to the nitrogen atom, favoring reactions with small electrophiles (e.g., methyl iodide over bulky alkyl halides) .

Scientific Research Applications

N-butyl-3,4-dimethylcyclohexan-1-amine is an organic compound with the molecular formula and a molecular weight of 183.33 g/mol. Research indicates that this compound interacts with various biomolecules, suggesting potential pharmacological applications. Key areas of investigation include its role as a building block in organic synthesis, its potential biological activity, and its interactions with biomolecules. It is also being explored for potential therapeutic properties and as a precursor in drug development.

Scientific Research Applications

N-butyl-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:

- Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for its potential therapeutic properties and as a precursor in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

N-butyl-3,4-dimethylcyclohexan-1-amine has garnered attention for its potential biological activities and therapeutic applications. Research indicates that this compound interacts with various biomolecules, suggesting potential pharmacological applications. Key areas of investigation include the compound's binding affinity to specific molecular targets, which may elucidate its pharmacological potential or role in biochemical pathways. Preliminary investigations suggest applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of N-butyl-3,4-dimethylcyclohexan-1-amine against several bacterial strains and the results indicated moderate inhibitory effects, particularly against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cell lines. The findings revealed that at certain concentrations, this compound exhibited cytotoxic effects, warranting further exploration into its safety profile and therapeutic index.

Structure-Activity Relationship

Understanding the structure-activity relationship of N-butyl-3,4-dimethylcyclohexan-1-amine is crucial for optimizing its biological activity. Research has focused on modifying substituents on the cyclohexane ring to enhance potency and selectivity against target pathogens while minimizing toxicity.

Comparison of Activities with Structural Modifications

| Compound | Modifications | Activity (MIC) |

|---|---|---|

| N-butyl-3,4-dimethylcyclohexan-1-amine | None | Moderate activity |

| Analogs with phenyl substitutions | Varying positions | Enhanced activity (up to 2 µM) |

| Urea-linked derivatives | Loss of activity | Not viable |

Mechanism of Action

The mechanism of action of N-butyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-butyl-4,4-dimethylcyclohexan-1-amine with similar compounds:

Key Observations:

- Steric Effects : The 4,4-dimethylcyclohexane moiety introduces significant steric bulk, which impacts binding affinity in receptor-targeted compounds (e.g., mGlu1/5 modulators ).

- Polarity: Substitutions like the furan-methyl group in N-(Furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine increase polarity (PSA = 12.47 Ų) compared to the nonpolar butyl group .

- Molecular Weight : this compound is heavier than n-butylamine (183.34 vs. 73.14 g/mol), suggesting differences in volatility and solubility.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogues:

- Boiling Point : n-Butylamine boils at 77–78°C , whereas bulkier cyclohexane derivatives (e.g., 4,4-dimethylcyclohexan-1-amine) likely have higher boiling points due to increased molecular weight and rigidity.

- Solubility : The cyclohexane ring reduces water solubility compared to linear amines like n-butylamine.

Biological Activity

N-butyl-4,4-dimethylcyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, pharmacological interactions, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure substituted with a butyl group and two methyl groups at the 4-position. This configuration imparts distinctive chemical properties that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in leukemia and lung cancer cell lines, indicating potential as an anticancer agent .

- Interaction with Biological Targets : this compound has been investigated for its ability to interact with specific biomolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For example, studies have indicated that similar compounds can modulate ATPase activity in P-glycoprotein (P-gp), which is involved in drug transport and multidrug resistance .

- Pharmacological Potential : The compound is also being explored for its role in modulating biochemical pathways relevant to disease processes. Its structural characteristics suggest it may bind to various molecular targets, influencing signaling pathways associated with cancer and other diseases .

Anticancer Studies

A series of studies have evaluated the anticancer properties of compounds related to this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5az-ba | RS4;11 | <2 | Inhibits cell viability through apoptosis |

| 5ba | HepG2 | Varies | Induces cytotoxicity in a dose-dependent manner |

These findings highlight the potential of this compound as a lead compound for developing novel anticancer therapies.

Interaction Studies

Research has focused on understanding how this compound interacts with P-gp:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-4,4-dimethylcyclohexan-1-amine?

- Methodology:

-

Step 1: Start with 4,4-dimethylcyclohexan-1-amine (CAS 20615-18-3, see ). React with 1-bromobutane via nucleophilic substitution in anhydrous THF under reflux (48–72 hours, 60–80°C). Use a base like K₂CO₃ or NaH to deprotonate the amine.

-

Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

-

Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Adjust stoichiometry (1.2–1.5 eq alkylating agent) and catalyst (e.g., KI for bromide activation).

- Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₅N | |

| Boiling Point | ~160–165°C (extrapolated) | |

| Density | 0.83–0.85 g/cm³ | |

| Flash Point | ~30–35°C |

Q. How should researchers characterize this compound for structural confirmation?

- Analytical Workflow:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with 4,4-dimethylcyclohexan-1-amine (δH: 1.2–1.4 ppm for cyclohexyl CH₂; δC: 45–50 ppm for amine carbon) .

- Mass Spectrometry: ESI-MS (expected [M+H]⁺: 184.2) or GC-MS (EI mode, fragmentation pattern analysis) .

- IR Spectroscopy: Confirm N-H stretch (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What stability protocols are recommended for long-term storage?

- Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid exposure to moisture (hygroscopic amine) and light . Stability studies suggest ≥2 years under these conditions (extrapolated from analogous amines) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Optimization Strategies:

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility.

- Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 48 hours) with controlled temperature (80–100°C) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Challenges: Co-elution of byproducts (e.g., dialkylated amines) in HPLC/GC.

- Solutions:

- Derivatization: Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to tag the amine for enhanced UV detection (λmax 255 nm) .

- HPLC Method: C18 column (4.6 × 150 mm), gradient elution (ACN:H₂O + 0.1% TFA), 1.0 mL/min, 25°C .

Q. How do steric effects from the 4,4-dimethylcyclohexyl group influence reactivity?

- Mechanistic Insights:

- The bulky cyclohexyl group reduces nucleophilicity at the amine, slowing alkylation. Computational studies (DFT) show steric hindrance increases activation energy by ~5–8 kcal/mol vs. unsubstituted cyclohexylamine .

- Experimental Validation: Compare reaction rates with 4,4-dimethyl vs. non-substituted analogs under identical conditions .

Q. What safety protocols are critical for handling this amine?

- PPE: Gloves (nitrile), goggles, and fume hood use mandatory.

- First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air and administer oxygen .

- Waste Disposal: Neutralize with dilute HCl before incineration .

Data Contradictions & Resolution

- Boiling Point Variability: Literature reports range from 160–165°C vs. extrapolated 170–175°C for butyl-substituted analogs. Resolve via differential scanning calorimetry (DSC) .

- Purity Claims: Vendor-reported ≥98% purity (HPLC) may conflict with GC-MS traces of alkyl halides. Implement orthogonal validation (¹H NMR integration, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.